molecular formula C22H30O2 B588460 Benzestrol Dimethyl Ether CAS No. 131-87-3

Benzestrol Dimethyl Ether

Cat. No.: B588460
CAS No.: 131-87-3
M. Wt: 326.48
InChI Key: HRTJXPLKDGPKLQ-UHFFFAOYSA-N
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Description

Benzestrol Dimethyl Ether, also known as 2,4-Di(p-anisyl)-3-ethylhexane, is a synthetic nonsteroidal estrogen. It belongs to the stilbestrol group, which is known for its estrogenic properties. This compound has been used in various scientific research applications due to its potent estrogenic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzestrol Dimethyl Ether involves the reaction of 2,4-Di(p-hydroxyphenyl)-3-ethylhexane with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzestrol Dimethyl Ether undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

Benzestrol Dimethyl Ether has been extensively studied for its estrogenic properties. It has applications in:

    Chemistry: Used as a model compound to study estrogenic activity and its interactions with various receptors.

    Biology: Investigated for its effects on cellular processes and gene expression related to estrogen signaling.

    Medicine: Explored for potential therapeutic uses in hormone replacement therapy and other estrogen-related conditions.

    Industry: Utilized in the synthesis of other estrogenic compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Benzestrol Dimethyl Ether exerts its effects by binding to estrogen receptors in the body. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound’s molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in various physiological processes such as cell growth, differentiation, and reproduction.

Comparison with Similar Compounds

Similar Compounds

    Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar estrogenic activity.

    Hexestrol: A related compound with potent estrogenic effects.

    Methestrol: Another member of the stilbestrol group with estrogenic properties.

Uniqueness

Benzestrol Dimethyl Ether is unique due to its specific structural modifications, which enhance its binding affinity to estrogen receptors compared to other similar compounds. This makes it a valuable tool in scientific research for studying estrogen receptor interactions and developing new estrogenic drugs.

Properties

IUPAC Name

1-[3-ethyl-4-(4-methoxyphenyl)hexan-2-yl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-6-21(16(3)17-8-12-19(23-4)13-9-17)22(7-2)18-10-14-20(24-5)15-11-18/h8-16,21-22H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTJXPLKDGPKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(CC)C(C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747090
Record name 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-87-3
Record name 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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